2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C26H25N3O5 and its molecular weight is 459.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects, anti-inflammatory activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical formula of the compound is C29H31N3O8, and it features a complex structure that includes a pyrano-pyridine core with multiple substituents that may influence its biological activity. The presence of methoxy groups and a carbonitrile moiety suggests potential for diverse interactions with biological targets.
Research indicates that this compound exhibits significant anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of several cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers. In vitro assays indicated IC50 values ranging from 10 to 30 µM depending on the cell type and treatment duration .
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells. This was evidenced by elevated levels of caspase 3 activity and the presence of apoptotic markers in treated cells .
Case Studies
- Breast Cancer : In a study evaluating the compound's effects on MCF-7 cells, it was found to induce significant growth inhibition with an IC50 value of approximately 14.97 µM after 48 hours of treatment . The mechanism involved S-phase cell cycle arrest and apoptosis mediated by reactive oxygen species (ROS).
- Colon Cancer : Another study reported that the compound effectively reduced cell viability in HCT-116 cells with an IC50 value of 18.5 µM. The researchers noted that the compound's structural features contributed to its binding affinity for key cellular targets involved in tumor growth regulation .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are crucial for its therapeutic potential beyond oncology.
The anti-inflammatory effects are primarily attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In vitro studies showed that treatment with this compound significantly decreased mRNA levels of these enzymes in RAW264.7 macrophages, suggesting its utility in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents at specific positions on the pyrano-pyridine scaffold have shown to enhance or diminish biological activity. For instance, electron-donating groups at the para position improved anticancer efficacy significantly compared to other substitutions .
Data Summary
Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 14.97 | Apoptosis via ROS |
Anticancer | HCT-116 | 18.5 | Cell cycle arrest |
Anti-inflammatory | RAW264.7 | N/A | Decreased COX-2/iNOS expression |
Eigenschaften
IUPAC Name |
2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c1-15-10-22-24(26(30)29(15)14-16-8-6-5-7-9-16)23(18(13-27)25(28)34-22)17-11-20(32-3)21(33-4)12-19(17)31-2/h5-12,23H,14,28H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGLKWBWKJILIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)N1CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.